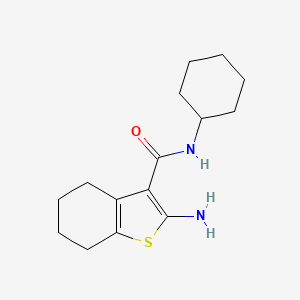

2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

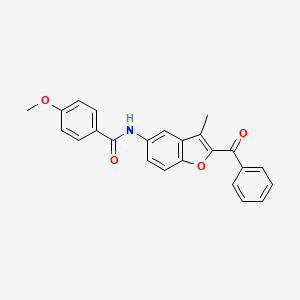

The compound 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a novel thiophene derivative that has been the subject of recent research due to its potential pharmacological properties. It is related to a series of compounds that have been synthesized and evaluated for various biological activities, including antiarrhythmic, serotonin antagonist, antianxiety, and antimicrobial activities .

Synthesis Analysis

The synthesis of related thiophene derivatives involves initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents. The detailed synthesis process includes confirming the structures of the newly synthesized compounds through IR, 1H NMR, MS spectral data, and elemental analysis . Another study describes the preparation of derivatives of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophine, which are evaluated for their antimicrobial properties .

Molecular Structure Analysis

The molecular structure of these thiophene derivatives is crucial for their biological activity. The presence of the 2-amino and 3-keto groups has been found to be essential for allosteric activity at the adenosine A1 receptor (A1AR). Substitutions at various positions on the thiophene core, such as the 4-position, can significantly increase activity. The allosteric binding site of the A1AR can accommodate bulky or hydrophobic substituents, which enhances the activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene has been explored in reactions with arylidenemalononitriles, α,β-acetylenic esters, and ketones. These reactions lead to the formation of various derivatives, including benzothieno[2,3-d]pyrimidine derivatives and aroylmethylenebenzamidobenzo[b]thiophene derivatives. The products of these reactions are characterized by their E,Z-mixtures and isomers, demonstrating the compound's versatility in forming different chemical structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are not detailed in the provided papers, the related compounds' properties can be inferred. The acute toxicity of the compounds has been assayed to determine their LD50, which is a measure of their safety profile. The pharmacological activities of these compounds have been screened, showing high activity in comparison to established drugs like procaine amide, lidocaine, diazepam, and buspirone . The antimicrobial evaluation of these derivatives also indicates their potential as therapeutic agents .

Applications De Recherche Scientifique

Pharmacological Activity and Synthesis Optimization

- Azomethine Derivatives Synthesis : The compound, as part of azomethine derivatives, is investigated for its biological activity, including cytostatic, antitubercular, and anti-inflammatory effects. Synthesis optimization and HPLC analysis methods have been developed, aiming for medical chemistry and pharmaceutical science applications (Chiriapkin et al., 2021).

Biological Activity and Structural Analysis

- Biological Activities : Certain derivatives of the compound exhibit antibacterial and antifungal activities. Structural analysis reveals specific molecular conformations and interactions critical for these activities (Vasu et al., 2005).

Synthesis and Characterization

- Derivatives Synthesis and Antimicrobial Evaluation : Various derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. Studies have also focused on understanding the allosteric receptor activities of these derivatives (Archana Singh, 2011).

- Thiophene Derivatives Synthesis : Synthesis of novel thiophene derivatives from the compound has been conducted, with a focus on antiarrhythmic, serotonin antagonist, and antianxiety activities. The synthesis, spectral data, and pharmacological activities of these derivatives have been detailed (Amr et al., 2010).

Crystal Structure and Molecular Analysis

- Crystal Structure Analysis : Studies have focused on the crystal structure analysis of various derivatives, providing insights into their molecular conformations and stability factors. The findings contribute to the understanding of molecular interactions and potential pharmacological applications (Mukhtar et al., 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OS/c16-14-13(11-8-4-5-9-12(11)19-14)15(18)17-10-6-2-1-3-7-10/h10H,1-9,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFKBSDLBIZJLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)

![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)

![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)

![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)